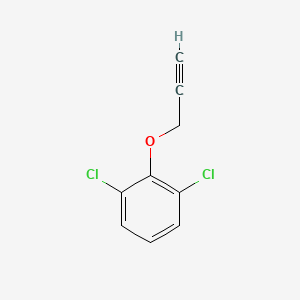

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dichloro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOBPUSIBTNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380284 | |

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-66-1 | |

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1,3 Dichloro 2 Prop 2 Yn 1 Yloxy Benzene

Reactions Involving the Propargyl Moiety

The terminal alkyne of the propargyl group is the primary site of reactivity, engaging in several classes of powerful bond-forming reactions. These transformations include cycloadditions and transition metal-catalyzed couplings, which allow for the covalent linkage of this molecule to other chemical entities.

Other Cycloaddition Reactions (e.g., Diels-Alder)

The propargyl alkyne of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene can also participate in other types of cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder is a [4+2] cycloaddition that occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

In this context, the alkyne functional group serves as the dienophile. The general reaction is as follows:

Diene + Dienophile (Alkyne) → Cyclohexadiene derivative

The reactivity of the dienophile is a critical factor for the success of the Diels-Alder reaction. The reaction rate is generally increased when the dienophile possesses electron-withdrawing groups, making it more electrophilic. youtube.comtransformationtutoring.com The propargyl ether group in this compound is not strongly electron-withdrawing, suggesting that the alkyne is a relatively unactivated dienophile. Therefore, forcing conditions, such as high temperatures or pressures, or the use of a highly reactive, electron-rich diene would likely be required for a successful cycloaddition. Research has shown that related compounds, such as propargylic tertiary alcohols, can act as effective dienophiles in reactions with cyclic dienes to form sterically hindered biaryl compounds. acs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal C-H bond of the propargyl group is acidic and can be readily activated by transition metals, enabling powerful carbon-carbon bond-forming cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction would couple the propargyl moiety of this compound with a suitable halide. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst) in the presence of an amine base. organic-chemistry.org

The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl/vinyl group and the alkynyl group, undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.

This reaction is exceptionally useful for the synthesis of substituted alkynes and has been demonstrated with structurally similar molecules like propargyl alcohol. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of a Terminal Alkyne

| Alkyne | Coupling Partner | Catalyst System | Base / Solvent | Product |

| Propargyl Alcohol | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Ionic Liquid | 3-Phenylprop-2-yn-1-ol |

Heck Reaction

The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, but its canonical application involves the reaction of an aryl or vinyl halide with an alkene , not an alkyne. wikipedia.orgorganic-chemistry.org The standard Heck mechanism involves the formation of a substituted alkene through a sequence of oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

While there are reports of Heck-type reactions involving alkynes, these are less common and often proceed through different pathways or lead to different product classes, such as allenes, compared to the direct coupling seen in the Sonogashira reaction. magtech.com.cn For the purpose of coupling the terminal alkyne of this compound with an aryl or vinyl halide to form a disubstituted alkyne, the Sonogashira reaction is the more direct and conventional method. organic-chemistry.orgwikipedia.org

Alkyne Hydration and Oxidation Pathways

The terminal alkyne group is a versatile handle for transformations, most notably hydration reactions which lead to carbonyl compounds. The addition of water across the carbon-carbon triple bond can be controlled to yield different constitutional isomers depending on the reaction conditions.

Markovnikov Hydration : In the presence of a strong acid like sulfuric acid and a mercury(II) salt catalyst (e.g., HgSO₄), the hydration of the terminal alkyne in this compound is expected to follow Markovnikov's rule. openstax.org This process involves the initial electrophilic addition of the mercury(II) ion, followed by the nucleophilic attack of water on the more substituted carbon of the alkyne. The resulting intermediate is an enol, which is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orgorganicchemistrytutor.com This regioselectivity results in the formation of a methyl ketone. openstax.org

Anti-Markovnikov Hydration : Conversely, employing a hydroboration-oxidation sequence allows for the anti-Markovnikov addition of water. openochem.org This two-step process begins with the addition of a borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530), where the boron atom adds to the less sterically hindered terminal carbon. openochem.org Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, forming an enol intermediate. This enol then tautomerizes to yield an aldehyde. openochem.org

| Reaction Type | Reagents | Predicted Product | General Principle |

|---|---|---|---|

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2,6-Dichlorophenoxy)propan-2-one | The hydroxyl group adds to the more substituted carbon, yielding a ketone after tautomerization. openstax.orglibretexts.org |

| Anti-Markovnikov Hydration | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | 3-(2,6-Dichlorophenoxy)propanal | The hydroxyl group adds to the less substituted carbon, yielding an aldehyde after tautomerization. openochem.org |

Reactions Involving the Dichlorobenzene Core

The dichlorobenzene portion of the molecule is susceptible to reactions typical of aryl halides and substituted benzenes, including nucleophilic and electrophilic substitution, as well as modern cross-coupling reactions.

Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org In this compound, the substituents (another chlorine and a propargyloxy group) are not strongly electron-withdrawing. The propargyloxy group, in fact, is an electron-donating group by resonance. Therefore, SₙAr reactions on this compound are expected to be challenging, likely requiring harsh conditions such as high temperatures and pressures, or proceeding through alternative mechanisms like the benzyne pathway under the influence of a very strong base. libretexts.org The lack of significant activation makes selective substitution of one chlorine atom over the other difficult to achieve under standard SₙAr conditions. libretexts.orgmasterorganicchemistry.com

In contrast to nucleophilic substitution, the benzene (B151609) ring is activated towards electrophilic aromatic substitution (EAS) by the propargyloxy group. The directing effects of the existing substituents determine the position of incoming electrophiles.

Directing Effects :

Propargyloxy group (-OCH₂C≡CH) : This is an alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgchemistrytalk.org

Chlorine atoms (-Cl) : Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because their lone pairs can donate electron density through resonance. libretexts.orgorganicchemistrytutor.com

The positions on the benzene ring are C4, C5, and C6. The C4 and C6 positions are ortho to the activating propargyloxy group and meta to one chlorine and para to the other. The C5 position is para to the propargyloxy group and meta to both chlorine atoms. The combined influence of the activating alkoxy group and the deactivating chloro groups suggests that electrophilic attack will preferentially occur at the positions most activated by the ether, namely the C4, C6 (ortho), and C5 (para) positions. Steric hindrance from the adjacent chlorine atoms might slightly disfavor substitution at the C4 and C6 positions compared to the C5 position.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Dichloro-5-nitro-2-(prop-2-yn-1-yloxy)benzene |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4,6-Dichloro-3-(prop-2-yn-1-yloxy)phenyl)ethan-1-one |

The carbon-chlorine bonds on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki Coupling : This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgthermofisher.com It is a versatile method for creating new C-C bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems employing bulky, electron-rich phosphine ligands (like X-Phos or S-Phos) or N-heterocyclic carbene (NHC) ligands can effectively facilitate the coupling of these less reactive substrates. tandfonline.comresearchgate.net

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Similar to the Suzuki reaction, the coupling of aryl chlorides requires specialized, sterically hindered, and electron-rich ligands to promote the challenging oxidative addition step of the catalytic cycle. libretexts.org

Given the two identical chlorine atoms, mono- or di-substituted products could be formed by controlling the stoichiometry of the coupling partner.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Predicted Product (Mono-substitution) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, S-Phos, K₃PO₄ | 3-Chloro-2-(prop-2-yn-1-yloxy)-1,1'-biphenyl |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, X-Phos, NaOᵗBu | 4-(3-Chloro-2-(prop-2-yn-1-yloxy)phenyl)morpholine |

Oxidation and Reduction Chemistry of the Compound

The propargyl ether moiety introduces additional avenues for chemical transformations, particularly through oxidation.

The term "propargyl ether" refers to the entire -OCH₂C≡CH functional group. Oxidation can target different parts of this group. While direct oxidation of the ether linkage is challenging, the adjacent alkyne and the methylene (B1212753) group present reactive sites.

Reduction of the Aromatic Ring and Halogen Atoms

The chemical transformation of this compound through the reduction of its aromatic ring and halogen atoms represents a significant pathway to synthesize novel compounds with potential applications in various fields of chemistry. While specific research on this particular molecule is not extensively documented in publicly available literature, the reactivity of its constituent functional groups—a dichlorinated aromatic ring and a propargyl ether—provides a strong basis for predicting its behavior under reductive conditions. The expected reactions primarily involve catalytic hydrogenation, leading to hydrodechlorination and/or saturation of the benzene ring.

The reduction of the dichlorinated aromatic moiety is anticipated to proceed via catalytic hydrodechlorination, a well-established method for the removal of halogen atoms from aromatic rings. mdpi.com This process typically employs a noble metal catalyst, with palladium being particularly effective, often supported on carbon (Pd/C). google.comresearchgate.netresearchgate.net The reaction involves the stepwise replacement of chlorine atoms with hydrogen, supplied either as hydrogen gas or from a transfer hydrogenation source.

Based on studies of various dichlorobenzene isomers, the hydrodechlorination of this compound would likely proceed through a series of intermediates. The initial reduction would yield a monochlorinated derivative, followed by the removal of the second chlorine atom to afford 2-(prop-2-yn-1-yloxy)benzene. The selectivity of this stepwise reduction can often be controlled by adjusting reaction conditions such as temperature, pressure, and catalyst type. google.com For instance, a patent describing the selective hydrogenation of chlorobenzenes suggests that using a palladium on charcoal catalyst at temperatures between 100 °C and reflux allows for the controlled, stepwise removal of chlorine atoms. google.com

The complete reduction of the aromatic ring of this compound to a cyclohexane derivative is a more challenging transformation. Aromatic systems are inherently stable, and their hydrogenation requires more forcing conditions than simple hydrodechlorination. Catalysts such as rhodium on carbon or platinum-based catalysts, often under elevated hydrogen pressure and temperature, are typically employed for the saturation of benzene rings. It is plausible that under such conditions, both hydrodechlorination and ring saturation would occur, potentially leading to the formation of 1-(prop-2-yn-1-yloxy)cyclohexane.

It is important to consider the reactivity of the propargyl ether group under these reductive conditions. The triple bond of the propargyl group is susceptible to hydrogenation and would likely be reduced to a propene or propane group, depending on the catalyst and reaction conditions. This adds another layer of complexity to the potential product distribution.

Furthermore, the ether linkage itself can be subject to cleavage under certain reductive conditions. While typically stable, aryl ether C–O bonds can be cleaved, particularly with certain palladium catalysts, in a process that may compete with aromatic ring hydrogenation. nih.govresearchgate.net

Given the multiple reactive sites in this compound, the outcome of a reduction reaction would be highly dependent on the specific catalytic system and reaction parameters employed. A general representation of the potential reduction pathways is illustrated below:

Potential Reduction Pathways of this compound

| Starting Material | Reagents and Conditions | Major Product(s) | Minor Product(s) |

| This compound | H₂, Pd/C, atmospheric pressure, 100-reflux temp. google.com | 1-Chloro-2-(prop-2-yn-1-yloxy)benzene, 2-(prop-2-yn-1-yloxy)benzene | Benzene, Phenol (B47542) |

| This compound | H₂, Rh/C or PtO₂, high pressure, elevated temp. | 1-(prop-2-yn-1-yloxy)cyclohexane | Cyclohexane, 1-(prop-1-en-1-yloxy)cyclohexane, 1-propoxycyclohexane |

Spectroscopic Characterization and Structural Elucidation of 1,3 Dichloro 2 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is anticipated to exhibit distinct signals corresponding to the aromatic and propargyl protons. The aromatic region would likely show a complex splitting pattern due to the coupling of the three non-equivalent protons on the benzene (B151609) ring. The propargyl group would present two characteristic signals: a triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons, with coupling observed between them.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.4 | Multiplet |

| -OCH₂- | ~4.8 | Doublet |

| ≡C-H | ~2.5 | Triplet |

Note: The exact chemical shifts and coupling constants would require experimental determination.

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. Nine distinct signals would be expected, corresponding to the six carbons of the dichlorobenzene ring and the three carbons of the propargyl group. The chemical shifts would be influenced by the electronegativity of the attached atoms (chlorine and oxygen) and the magnetic anisotropy of the aromatic ring and alkyne group.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-O | ~150-155 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-H | ~120-130 |

| ≡C-H | ~75-80 |

| -C≡ | ~75-80 |

| -OCH₂- | ~55-60 |

Note: These are estimated chemical shift ranges and would need to be confirmed by experimental data.

To definitively assign the proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques would be invaluable. Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations, further confirming the spatial arrangement of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show absorption bands characteristic of the alkyne, ether, and aromatic C-Cl bonds.

Expected IR Absorption Bands:

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3100-3000 |

| C≡C | Stretch | ~2150-2100 (weak) |

| Aromatic C=C | Stretch | ~1600-1450 |

| C-O-C (ether) | Asymmetric Stretch | ~1250 |

| C-Cl | Stretch | ~1100-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be expected, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the propargyl group and cleavage of the ether bond, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the precise determination of a compound's elemental composition by providing an exact mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₆Cl₂O, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula and helps to distinguish the compound from isomers or other substances with similar nominal masses. However, at present, specific experimental HRMS data for this compound, including measured mass and ionization technique, are not available in the reviewed literature.

Table 1: Anticipated High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂O |

| Theoretical m/z | [Calculated Value] |

| Measured m/z | Data not available |

| Mass Accuracy (ppm) | Data not available |

| Ionization Mode | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would be expected to reveal characteristic absorption bands corresponding to π-π* and n-π* transitions associated with the benzene ring and the propargyl ether moiety. The positions of the absorption maxima (λmax) would be influenced by the electronic effects of the chloro and propargyloxy substituents on the benzene ring. While data for related chromophoric systems exist, specific UV-Vis absorption spectra for the title compound, detailing the λmax values and corresponding molar absorptivities (ε), have not been reported.

Table 2: Projected Ultraviolet-Visible Spectroscopy Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Data not available |

| λmax 1 (nm) | Data not available |

| Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | Data not available |

| λmax 2 (nm) | Data not available |

| Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) | Data not available |

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the emission properties of fluorescent molecules. Following excitation at an appropriate wavelength (typically near an absorption maximum from UV-Vis analysis), a fluorescent compound will emit light at a longer wavelength. The resulting fluorescence spectrum, characterized by its emission maxima and quantum yield, can provide insights into the molecule's electronic structure and environment. While some complex derivatives incorporating similar structural motifs are known to be fluorescent, the intrinsic fluorescence properties of this compound itself have not been documented.

Table 3: Anticipated Fluorescence Spectroscopy Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Data not available |

| Excitation Wavelength (nm) | Data not available |

| Emission Maximum (nm) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

| Fluorescence Lifetime (τ) (ns) | Data not available |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. Such information is invaluable for understanding the compound's physical properties and its interactions in a solid-state context. To date, a crystal structure for this specific compound has not been reported in crystallographic databases. Analysis of related structures suggests that intermolecular interactions, such as halogen bonding or π-stacking, could be anticipated.

Table 4: Projected X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Key Intermolecular Interactions | Data not available |

Derivatives and Analogues of 1,3 Dichloro 2 Prop 2 Yn 1 Yloxy Benzene

Synthesis and Characterization of Triazole-Containing Derivatives

The terminal alkyne of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene is particularly amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cahiersmagellanes.comresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives. nih.govmdpi.com The synthesis involves reacting the parent compound with various organic azides in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. cahiersmagellanes.com

The resulting triazole derivatives are stable heterocyclic compounds where the triazole ring acts as a rigid and polar linker, connecting the dichlorobenzene moiety to other molecular fragments. nih.gov Characterization of these new molecules is typically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the covalent structure, while Infrared (IR) spectroscopy helps identify key functional groups, and mass spectrometry (MS) confirms the molecular weight. researchgate.netresearchgate.net

The modular nature of the CuAAC reaction has been exploited to construct complex, multivalent macromolecular structures. researchgate.net Specifically, derivatives of this compound have been incorporated into glycodendrimers and architectures based on a calixarene (B151959) core. researchgate.net In these syntheses, a poly-alkynated core molecule, such as a calixarene functionalized with multiple propargyl ether groups, is reacted with azide-functionalized carbohydrates (e.g., galactose or lactose). researchgate.net This convergent "click" approach allows for the high-yield synthesis of well-defined, multivalent structures where the carbohydrate units are displayed on the periphery. researchgate.net

These complex architectures are thoroughly characterized to confirm their structure and purity. Techniques include NMR and IR spectroscopy, mass spectrometry, and Size Exclusion Chromatography (SEC) to verify the molecular weight and dispersity of the dendrimers. researchgate.net

Table 1: Components of Calixarene-Cored Glycodendrimer Synthesis

| Component | Function | Example Compound/Moiety |

|---|---|---|

| Core Scaffold | Provides a multivalent base for the architecture. | Calix mdpi.comarene |

| Alkyne Moiety | The reactive group for the click reaction. | Propargyl ether groups (similar to that in this compound) |

| Azide (B81097) Moiety | The complementary reactive group for the click reaction. | Azide-functionalized sugars (e.g., azido-galactose) |

| Linker | The resulting heterocyclic ring connecting the components. | 1,2,3-Triazole |

The triazole ring formed from the propargyl group of this compound can serve as a stable bridge to other heterocyclic systems, creating novel hybrid compounds. nih.gov This strategy is widely used in medicinal chemistry to combine different pharmacophores in a single molecule. nih.govnih.gov For example, the triazole derivative can be linked to other scaffolds such as coumarins, benzimidazoles, or thiadiazoles. researchgate.netraco.cat The synthesis follows the standard CuAAC protocol, where an azide-functionalized heterocycle is reacted with the alkyne of the parent compound. This approach allows for the creation of a diverse library of hybrid molecules with potentially unique chemical and biological properties. nih.gov

Substitution Pattern Variations on the Dichlorobenzene Moiety

Table 2: Isomeric Variations of Dichloro-(prop-2-yn-1-yloxy)benzene

| Isomer Name | Substitution Pattern | Starting Material |

|---|---|---|

| This compound | 2,6-Dichlorophenol (B41786) moiety | 2,6-Dichlorophenol |

| 1-[2-(2,4-Dichloro-benzyloxy)-2-phenyl-ethyl]-1H-1,2,4-triazole | 2,4-Dichlorobenzyl moiety | 2,4-Dichlorobenzyl alcohol |

| 1-(3,5-Dichlorobenzyloxy) derivative (hypothetical) | 3,5-Dichlorobenzyl moiety | 3,5-Dichlorobenzyl alcohol |

Modifications of the Propargyl Side Chain

The propargyl side chain itself offers opportunities for structural modification, expanding the synthetic utility of the parent compound. nih.govnih.gov The terminal, acidic proton of the alkyne can be removed and substituted, for example, through Sonogashira coupling reactions with aryl or vinyl halides. researchgate.net This modification must be performed prior to the azide-alkyne cycloaddition and results in the formation of 1,4,5-trisubstituted triazoles, adding another layer of structural complexity.

Furthermore, the ether linkage can be altered. Homologues with longer or different alkylene chains between the oxygen atom and the alkyne group can be synthesized, which would modify the spacing and flexibility of the resulting derivatives. nih.gov The propargyl group is a versatile functional handle that can be introduced into molecules using various propargylating agents, such as propargyl halides or boron-based reagents. bohrium.comresearchgate.net

Advanced Macromolecular Structures Derived from the Compound

Beyond the discrete molecular architectures like dendrimers, this compound can serve as a monomer or cross-linking agent for the synthesis of advanced macromolecular structures, such as polymers and polymer networks. researchgate.netmdpi.com

The same click chemistry reaction used for synthesizing small molecule triazoles can be adapted for polymerization. If this compound is reacted with a molecule containing two or more azide groups (a diazide or polyazide), a step-growth polymerization will occur, leading to the formation of polytriazoles. researchgate.net These polymers contain the stable, aromatic triazole ring within their backbone, which can impart desirable properties such as thermal stability and rigidity.

Alternatively, if a diazide monomer is used with a tetra-alkyne cross-linker, a cross-linked polymer network can be formed. These materials are often robust and can be designed for applications in materials science. The properties of the resulting polymer can be tuned by changing the structure of the diazide co-monomer. mdpi.com

Table 3: Components for Polytriazole Synthesis

| Component Type | Role in Polymerization | Example |

|---|---|---|

| Alkyne Monomer | Provides the alkyne functionality for the click reaction. | This compound |

| Azide Monomer | Provides the complementary azide functionality. | Aliphatic or aromatic diazides |

| Catalyst System | Facilitates the cycloaddition reaction. | Copper(I) species |

| Resulting Polymer | The final macromolecular product. | Polytriazole |

Computational and Theoretical Studies on 1,3 Dichloro 2 Prop 2 Yn 1 Yloxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Detailed Density Functional Theory (DFT) calculations dedicated to elucidating the electronic structure of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene have not been identified in the reviewed literature. Such a study would be invaluable for understanding the molecule's fundamental electronic properties.

A hypothetical DFT study would typically involve optimizing the molecular geometry of this compound to find its most stable conformation. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. opsis.se

Furthermore, DFT calculations can generate electron density maps, which would visualize the distribution of electrons within the molecule. This allows for the identification of electron-rich and electron-deficient regions, crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Other properties such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges would also be determined to provide a comprehensive picture of the molecule's electronic characteristics.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following table is illustrative as no specific data has been found in literature.)

| Property | Expected Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Provides information on the molecule's polarity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound are not available in the current body of scientific literature.

MD simulations would be a powerful tool to explore the dynamic behavior of this molecule over time. Such simulations would model the movement of each atom in the molecule, governed by a force field that approximates the interatomic interactions. The primary goal of an MD simulation for this compound would be to explore its conformational landscape. Due to the rotatable bonds in the propargyl ether side chain, the molecule can adopt various conformations. MD simulations would identify the most populated and energetically favorable conformations in different environments, such as in a vacuum or in a solvent.

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Dedicated quantum chemical analyses of the reactivity and reaction mechanisms of this compound have not been specifically reported.

A quantum chemical analysis would build upon the electronic structure information from DFT calculations to predict the molecule's reactivity. Reactivity indices such as Fukui functions could be calculated to provide a quantitative measure of the reactivity of different atomic sites in the molecule towards electrophilic, nucleophilic, and radical attack. opsis.se

Furthermore, quantum chemical methods could be employed to study the mechanisms of reactions involving this compound. For instance, the terminal alkyne group is a key functional group that can participate in various reactions, such as cycloadditions or coupling reactions. Quantum chemical calculations could model the reaction pathways of such transformations, identifying transition states and calculating activation energies. This would provide a detailed, atomistic understanding of the reaction mechanism and help in predicting the feasibility and outcome of potential chemical modifications.

Structure-Activity Relationship (SAR) Modeling for Derivatives

There are no specific Structure-Activity Relationship (SAR) models for derivatives of this compound found in the available literature.

SAR modeling is a computational technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a hypothetical SAR study of derivatives of this compound, a set of analogues would be synthesized by modifying specific parts of the molecule, such as the substitution pattern on the benzene (B151609) ring or the nature of the side chain. The biological activity of these derivatives against a particular target would then be measured.

Using computational methods, various molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated for each derivative. Statistical methods or machine learning algorithms would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust SAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Advanced Research Applications of 1,3 Dichloro 2 Prop 2 Yn 1 Yloxy Benzene As a Molecular Synthon

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups in 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene makes it a valuable precursor in the synthesis of complex organic molecules, particularly heterocyclic systems. The terminal alkyne group is especially significant, serving as a handle for various coupling reactions and cyclizations.

One notable application is in the synthesis of chromene derivatives. Aryl propargyl ethers, such as this compound, can undergo intramolecular hydroarylation to form chromenes. researchgate.net This type of reaction, often catalyzed by transition metals like gold, allows for the regioselective formation of the chromene core, a scaffold present in many bioactive natural products. researchgate.net

Furthermore, the alkyne functionality is a key participant in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to form triazole rings. mdpi.comnih.gov This reaction is known for its high efficiency and specificity, enabling the reliable connection of the dichlorophenyl moiety to other molecular fragments to create more complex structures. nih.govtcichemicals.com The resulting 1,2,3-triazoles are themselves important pharmacophores in medicinal chemistry. frontiersin.orgnih.gov

The dichlorinated aromatic ring also offers sites for further functionalization through cross-coupling reactions, although this is a less commonly exploited feature compared to the versatile alkyne group. The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules with a wide range of potential applications.

Application in Agrochemical Research as a Building Block

In the field of agrochemical research, this compound and related aryl propargyl ethers serve as important building blocks for the development of new fungicides. The triazole functional group, which can be readily synthesized from the propargyl group of this compound, is a well-established toxophore in many commercial fungicides. frontiersin.orgscielo.org.mx

The synthesis of novel triazole-based fungicides often involves the reaction of the terminal alkyne of an aryl propargyl ether with an appropriate azide (B81097) to introduce the triazole ring. This approach allows for the systematic modification of the aryl portion of the molecule, enabling the exploration of structure-activity relationships to optimize antifungal potency and spectrum. For instance, dimeric 1,2,3-triazoles synthesized from bis(prop-2-yn-1-yloxy)benzene derivatives have shown significant antifungal activity against Fusarium oxysporum. nih.gov

The dichlorophenyl group of this compound can also contribute to the biological activity of the final agrochemical product. Halogenated aromatic rings are common features in many pesticides, often enhancing their efficacy and metabolic stability.

Contributions to Pharmaceutical Research and Drug Discovery Intermediates

The structural motifs accessible from this compound are of significant interest in pharmaceutical research and drug discovery. The ability to synthesize complex heterocyclic compounds, such as chromenes and triazoles, makes this synthon a valuable starting point for the creation of new therapeutic agents. researchgate.netlookchem.com

This compound is utilized as a precursor for the synthesis of various bioactive molecules. Aryl propargyl ethers are key intermediates in the synthesis of compounds that have shown antiproliferative activity against human breast cancer cell lines. researchgate.net The propargyl group can be elaborated into a variety of functional groups or used to link the dichlorophenyl moiety to other pharmacophores.

The "click chemistry" approach to forming 1,2,3-triazoles from this precursor is a powerful tool in medicinal chemistry for creating libraries of compounds for high-throughput screening. researchgate.net The triazole ring can act as a stable linker between different molecular fragments or as a pharmacophore itself, exhibiting a range of biological activities. tcichemicals.commdpi.combeilstein-journals.org

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The versatility of this compound allows for the systematic structural modifications necessary for lead optimization.

The modular nature of syntheses involving this synthon, particularly through click chemistry, enables the rapid generation of analogues with varied substituents. researchgate.net This allows medicinal chemists to explore the structure-activity relationships of a potential drug candidate, refining its properties to enhance potency, selectivity, and pharmacokinetic profile. The dichlorinated phenyl ring provides a stable scaffold upon which these modifications can be made.

Integration in Material Science for Novel Polymer and Supramolecular Assembly Design

The reactive propargyl group of this compound and related aryl propargyl ethers also finds applications in material science for the design of novel polymers and supramolecular assemblies.

Aryl propargyl ethers can be used as monomers in the synthesis of specialty polymers. For example, poly(silylene dipropargyl aryl ether) has been shown to possess good solubility, processability, and thermal stability. mdpi.com The introduction of such units into polymer chains can improve their mechanical properties and processing characteristics. The propargyl groups can also serve as reactive sites for cross-linking or post-polymerization modification.

In the realm of supramolecular chemistry, the terminal alkyne of aryl propargyl ethers can participate in the formation of ordered structures through non-covalent interactions, such as hydrogen bonding. researchgate.net The molecular structures of aryl propargyl ethers in the crystalline phase often reveal that the terminal propargyl group is acidic enough to form hydrogen bonds, which can direct the self-assembly of these molecules into well-defined architectures. researchgate.net

While direct evidence for the use of this compound in fluorescent materials is limited, related aryl ethers are used in the construction of fluorescent probes. Allyl and propargyl ethers of fluorescent dyes, such as fluorescein (B123965) and coumarin, have been developed as chemical sensors. nih.govnih.gov The ether linkage serves to modify the properties of the fluorophore or to provide a reactive handle for attaching it to other molecules.

The general strategy involves using the ether as a protecting group for a hydroxylated fluorophore, which can be cleaved by a specific analyte to produce a fluorescent signal. The propargyl group, in particular, offers the possibility of further functionalization through click chemistry, allowing for the attachment of the fluorophore to a targeting moiety for applications in biological imaging. rsc.orgrsc.org

Applications in Biosensor and Chemosensor Technologies via Derivatives

The terminal alkyne functionality of this compound is a key feature that allows for its incorporation into sensor systems through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the straightforward synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. These triazole-based structures are prominent in the design of chemosensors due to their ability to act as effective ligands for metal ions. nih.govmorressier.comsci-hub.se

The 1,2,3-triazole ring, formed from the reaction of the propargyl group, can serve as a binding site for various analytes, including metal cations. morressier.comsci-hub.se The design of fluorescent chemosensors often involves linking a fluorophore to a receptor unit through a spacer. The triazole ring can function as this crucial linking and coordinating moiety. Upon binding of a target analyte, such as a metal ion, the photophysical properties of the fluorophore can be modulated, leading to a detectable signal, such as fluorescence quenching or enhancement. researchgate.net

For instance, derivatives of 1,2,3-triazoles have been successfully employed as selective fluorometric sensors for various metal ions. morressier.com Research has demonstrated the synthesis of novel positional isomers of chalcone-tethered 1,2,3-triazoles that exhibit high selectivity and sensitivity for Co(II) and Cu(II) ions. nih.gov While specific studies detailing the use of this compound as the direct precursor for such sensors are not extensively documented in publicly available literature, its chemical structure provides a clear pathway for the synthesis of analogous sensor molecules. The dichlorinated benzene (B151609) ring can further be functionalized to fine-tune the electronic properties and steric environment of the resulting sensor, potentially enhancing its selectivity and sensitivity.

The development of such sensors is critical for environmental monitoring and biological applications, where the detection of specific ions or molecules is of great importance. The modular nature of the click chemistry approach allows for the rapid synthesis of a library of sensor candidates derived from this compound, each with potentially unique sensing capabilities.

Catalysis and Chiral Molecular Recognition Studies with Derived Systems

The 1,2,3-triazole moiety, readily synthesized from this compound, is also a highly effective ligand scaffold in transition metal catalysis. rsc.org Triazole-derived ligands have been successfully employed in a variety of catalytic transformations. The nitrogen atoms of the triazole ring can coordinate with metal centers, creating stable and catalytically active complexes.

In the realm of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity. Chiral 1,2,3-triazole derivatives can be synthesized and utilized as ligands in asymmetric synthesis. bohrium.com For example, new types of chiral triazole-oxazoline ligands have been developed for enantiodivergent catalysis in palladium-catalyzed 1,4-addition reactions. bohrium.com The synthesis of such chiral ligands can be envisioned starting from a chiral azide and this compound, thereby introducing chirality into the resulting triazole ligand.

These chiral ligands can then be complexed with transition metals to create catalysts for a range of asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The steric and electronic properties of the ligand, influenced by the dichlorinated benzene ring and other substituents, can be systematically modified to optimize the catalytic activity and enantioselectivity for a specific transformation.

Furthermore, derivatives of this compound can be designed for applications in chiral molecular recognition. Chiral recognition is a fundamental process in chemistry and biology, and the development of synthetic receptors capable of distinguishing between enantiomers is a significant area of research. mdpi.com Chiral fluorescent sensors, for example, can exhibit a differential response to enantiomers, allowing for their discrimination. A chiral fluorescent sensor containing a (S)-BINOL and a 1,2,3-triazole moiety has been synthesized and shown to recognize ferric ions. researchgate.net By incorporating a chiral moiety into the derivatives of this compound, it is conceivable to create systems for the enantioselective recognition of chiral molecules.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Methodologies

The conventional synthesis of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene typically involves the Williamson ether synthesis. This method entails the reaction of a phenol (B47542) (2,6-dichlorophenol) with an alkyl halide (propargyl bromide) in the presence of a strong base. plos.org While effective, this approach often relies on harsh reaction conditions, stoichiometric amounts of base leading to significant salt waste, and potentially hazardous organic solvents. google.com The growing demand for environmentally friendly chemical processes necessitates the development of more sustainable synthetic routes. alfa-chemistry.comnumberanalytics.com

Future research will likely focus on "green" alternatives that improve efficiency and minimize environmental impact. google.comalfa-chemistry.com Key areas of investigation could include:

Catalytic Approaches: Developing catalytic versions of the ether synthesis could reduce waste and the need for harsh reagents. acs.org This includes phase-transfer catalysis, which can enhance reaction rates and efficiency, or the exploration of novel iron-catalyzed processes. numberanalytics.comgoogle.com

Alternative Energy Sources: The use of microwave irradiation or sonochemical methods has been shown to accelerate reaction times, often leading to higher yields and cleaner reactions in ether synthesis. alfa-chemistry.comnumberanalytics.com

Green Solvents: Replacing traditional solvents like DMF with more benign alternatives, such as ionic liquids, deep eutectic solvents, or even water, is a crucial aspect of sustainable chemistry. numberanalytics.comnih.gov Some modern approaches even aim for solvent-free conditions. google.com

Less Hazardous Reagents: Investigating the use of weaker, non-carcinogenic alkylating agents in place of propargyl bromide could improve the safety profile of the synthesis. acs.org

| Aspect of Synthesis | Traditional Method (Williamson Ether Synthesis) | Potential Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Catalyst/Reagent | Stoichiometric strong base (e.g., K₂CO₃) plos.org | Phase-transfer catalysts; recyclable catalysts numberanalytics.com | Reduced waste, lower catalyst loading, easier purification |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication numberanalytics.com | Faster reaction times, reduced energy consumption |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetone) plos.orgresearchgate.net | Ionic liquids, deep eutectic solvents, water, or solvent-free google.comnumberanalytics.com | Reduced environmental pollution and health hazards |

| Byproducts | Significant inorganic salt waste | Catalytic cycles that produce benign byproducts (e.g., water) acs.org | Improved atom economy, easier waste management |

Exploration of Novel Reactivity Patterns

The molecular architecture of this compound features multiple reactive sites, offering a rich landscape for chemical exploration. The dichlorinated benzene (B151609) ring, the propargyl group, and the ether linkage each provide opportunities for unique transformations.

The terminal alkyne of the propargyl group is particularly versatile. It is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward linkage of this molecule to other chemical entities. Beyond this, the propargyl group can participate in a wide array of reactions, including:

Sonogashira cross-coupling with aryl halides. researchgate.net

Oxidation to form aldehydes or carboxylic acids.

Reduction to the corresponding alkene or alkane.

Nucleophilic additions to the alkyne.

The dichlorinated aromatic ring is generally less reactive towards classic electrophilic aromatic substitution due to the deactivating nature of the chlorine atoms. numberanalytics.com However, the C-Cl bonds are targets for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Furthermore, the electron-withdrawing effect of the chlorine atoms can activate the ring towards nucleophilic aromatic substitution (NAS) under certain conditions. numberanalytics.commsu.edu

Future research should focus on intramolecular reactions that could lead to novel heterocyclic systems. For example, gold- or platinum-catalyzed intramolecular hydroarylation could facilitate the reaction between the alkyne and the benzene ring, potentially forming chromene derivatives, a reaction pathway observed in similar propargyl ether systems. researchgate.netrsc.org

| Functional Group | Known Reactivity | Emerging Research Area |

|---|---|---|

| Terminal Alkyne | Click chemistry, Sonogashira coupling, reduction/oxidation researchgate.net | Metal-catalyzed intramolecular cyclizations (e.g., hydroarylation) researchgate.net |

| Dichlorobenzene Ring | Electrophilic substitution (deactivated), Nucleophilic substitution (requires activation) numberanalytics.commsu.edu | Site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Ether Linkage | Generally stable, can be cleaved under harsh acidic conditions | Catalytic cleavage and functionalization |

| Entire Molecule | Used as an intermediate in organic synthesis | Tandem reactions involving multiple functional groups simultaneously |

Design of Advanced Functional Materials Based on the Compound

The propargyl ether moiety is a known precursor for high-performance thermosetting polymers. google.com Upon heating, propargyl ethers can undergo a Claisen rearrangement to form a chromene, which subsequently cross-links to create a robust, three-dimensional polymer network. rsc.org These materials are noted for their exceptional thermal stability and fire resistance. rsc.orgrsc.org

This compound could serve as a valuable monomer or co-monomer for creating novel functional polymers. The presence of two chlorine atoms on the aromatic ring is expected to significantly enhance the flame retardancy and char yield of the resulting thermoset, as halogenated compounds are well-known fire retardants.

Emerging research could focus on:

Thermosetting Resins: Synthesizing and characterizing the polymer derived from the thermal curing of this compound. Investigating its thermal properties (glass transition temperature, degradation temperature) and fire resistance (heat release capacity, char yield) would be critical. rsc.orgrsc.org

Functional Polymer Synthesis: Using the terminal alkyne as a handle for post-polymerization modification via click chemistry. This would allow for the covalent attachment of various functional groups, tailoring the material's properties for specific applications like coatings, adhesives, or advanced composites.

Organometallic Polymers: The alkyne group can coordinate with metal centers, opening the door to the synthesis of novel organometallic polymers with interesting electronic, magnetic, or catalytic properties.

| Material Type | Role of this compound | Potential Properties & Applications |

|---|---|---|

| High-Performance Thermosets | Monomer for thermal polymerization | Enhanced fire resistance and thermal stability due to chlorine content; applications in aerospace and electronics. rsc.org |

| Functionalized Surfaces/Polymers | Building block attached via "click" reaction | Creation of surfaces with tailored hydrophobicity, conductivity, or biocompatibility. |

| Advanced Composites | Matrix resin component | Lightweight, high-strength materials for demanding structural applications. researchgate.net |

Multidisciplinary Research Integrations

The unique structural features of this compound position it at the intersection of several scientific disciplines. Future breakthroughs will likely stem from collaborative efforts that bridge chemistry, materials science, and biology.

Medicinal Chemistry: The compound itself is noted for its potential use in drug development and as a pharmacophore. lookchem.com The propargyl group is a known "warhead" in certain enzyme inhibitors, and the dichlorobenzene motif is present in numerous approved drugs. Integrated research between synthetic chemists and biochemists could explore derivatives of this compound as potential therapeutic agents.

Materials Science and Engineering: Collaboration between polymer chemists and materials engineers will be essential to translate the potential of this compound into practical, high-performance materials. This involves not only synthesizing new polymers but also processing them into useful forms (e.g., films, fibers, composites) and rigorously testing their mechanical, thermal, and environmental stability. researchgate.net

Catalysis: The molecule could serve as a ligand precursor in organometallic chemistry. The alkyne can be used to anchor the molecule to a metal center, while the aromatic ring can be further modified to tune the steric and electronic properties of a resulting catalyst. This opens avenues for designing new catalysts for a range of organic transformations.

| Discipline | Potential Research Integration | Project Focus |

|---|---|---|

| Medicinal Chemistry | Collaboration with biochemists and pharmacologists | Design and synthesis of derivatives as potential enzyme inhibitors or receptor modulators. |

| Materials Science | Partnership with mechanical and aerospace engineers | Development and testing of novel fire-retardant polymers and composites for structural applications. rsc.org |

| Organometallic Chemistry | Collaboration with catalysis experts | Synthesis of novel ligands and metal complexes for homogeneous or heterogeneous catalysis. |

| Environmental Science | Integration with toxicologists and environmental engineers | Assessment of the biodegradability and environmental fate of the compound and its derived materials. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene?

The compound is typically synthesized via propargylation of a phenolic precursor. For example, a derivative with a chloromethyl group was synthesized by propargylating methyl 3,4,5-trihydroxybenzoate with propargyl bromide in the presence of K₂CO₃ and 18-crown-6, followed by chlorination using SO₂Cl₂ . Key steps include:

- Propargylation : Reacting hydroxyl groups with propargyl bromide under basic conditions.

- Chlorination : Introducing chlorine substituents via SO₂Cl₂ for enhanced reactivity.

Yield optimization often requires inert atmospheres (argon) and reflux conditions .

Q. How is structural characterization performed for this compound?

Characterization involves:

- NMR Spectroscopy : Distinct peaks for aromatic protons (δ 7.2–8.3 ppm), propargyl protons (δ 2.5–3.5 ppm), and chlorine environments .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.50 for C₉H₆ClIO derivatives) confirm molecular weight .

- X-ray Crystallography : For derivatives like 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, SHELX software refines anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogenated propargyloxy benzene derivatives?

Key challenges include:

- Anisotropic Displacement : Halogen atoms (Cl, Br) exhibit pronounced anisotropy, requiring robust refinement tools like SHELXL to model thermal motion accurately .

- Disorder in Propargyl Groups : Terminal alkynes often show rotational disorder, resolved using restraints in programs like Olex2 .

- Data Collection : High-resolution data (θmax > 28°, Mo Kα radiation) are critical for resolving Cl/Br positions .

Q. How does this compound serve as a precursor in click chemistry applications?

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming triazole-linked dendrimers or polymers. For example:

- Reaction with azide-functionalized galactose yields triazole-peak-confirmed products (δ 7.5–8.0 ppm in ¹H NMR) .

- Applications include drug delivery systems and antimicrobial agents due to modular functionalization .

Q. What analytical methods resolve contradictions in reaction yields for propargyloxy derivatives?

Discrepancies in yields often stem from:

- Base Sensitivity : K₂CO₃ vs. stronger bases (e.g., NaH) alter propargylation efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions.

- Catalyst Optimization : 18-crown-6 enhances propargyl bromide reactivity by stabilizing K⁺ ions .

Systematic screening via Design of Experiments (DoE) is recommended .

Methodological Tables

Q. Table 1. Crystallographic Data for 1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a, b, c (Å) | 7.512, 10.233, 14.765 | |

| β (°) | 90.47 | |

| Rint | 0.043 | |

| Refinement Software | SHELXL-2018/3 |

Q. Table 2. Key Synthetic Conditions

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Propargylation | K₂CO₃, 18-crown-6, reflux | 65–73 | |

| Chlorination | SO₂Cl₂, CH₂Cl₂, RT | 70–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.